Bis-NH2-C1-PEG3

Catalog No.
S702703
CAS No.
4246-51-9
M.F
C10H24N2O3
M. Wt
220.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis-NH2-C1-PEG3

CAS Number

4246-51-9

Product Name

Bis-NH2-C1-PEG3

IUPAC Name

3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propan-1-amine

Molecular Formula

C10H24N2O3

Molecular Weight

220.31 g/mol

InChI

InChI=1S/C10H24N2O3/c11-3-1-5-13-7-9-15-10-8-14-6-2-4-12/h1-12H2

InChI Key

JCEZOHLWDIONSP-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C(CN)COCCOCCOCCCN

The exact mass of the compound 4,7,10-Trioxa-1,13-tridecanediamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis-NH2-C1-PEG3, also known as 4,7,10-Trioxatridecane-1,13-diamine, is a bifunctional linker featuring two primary amine groups separated by a 13-atom, hydrophilic, polyethylene glycol (PEG)-based spacer. The terminal amine groups are readily available for covalent modification, while the core PEG-like structure imparts critical water solubility and flexibility to the molecules it connects. These baseline properties make it a frequent choice for conjugating peptides, proteins, or small molecule payloads, where maintaining solubility and providing specific spatial separation are primary objectives in aqueous environments.

Replacing Bis-NH2-C1-PEG3 with seemingly similar linkers often leads to critical performance failures. Substitution with a purely aliphatic diamine of similar length, such as 1,13-diaminotridecane, sacrifices the essential hydrophilicity provided by the ether oxygens, frequently causing aggregation and poor solubility of the final conjugate in aqueous media. [1] Altering the spacer length, for instance by using a shorter or longer PEG diamine, is not a trivial modification; it directly changes the distance between the conjugated species. In precisely engineered systems like Proteolysis Targeting Chimeras (PROTACs), even a small deviation from the optimal linker length can disrupt the required geometry for forming a productive ternary complex, severely diminishing or abolishing biological activity. [2]

Enhanced Aqueous Solubility and Aggregation Prevention vs. Aliphatic Linkers

The hydrophilic PEG-based core of Bis-NH2-C1-PEG3 is a direct countermeasure to the aggregation issues common with hydrophobic linkers used in antibody-drug conjugates (ADCs). Studies comparing ADCs with hydrophobic linkers (e.g., GGFG tetrapeptide) versus more hydrophilic platforms demonstrate that hydrophobicity is a primary driver of aggregation and poor pharmacokinetics. The use of a hydrophilic linker like Bis-NH2-C1-PEG3 mitigates this risk, enabling the creation of stable, soluble conjugates, which is particularly critical for achieving high drug-to-antibody ratios (DAR) without compromising manufacturability. [1]

Evidence DimensionHydrophilicity (Calculated LogP of Linker-Payload)
Target Compound DataLinker-payloads incorporating hydrophilic PEG units exhibit significantly lower ClogP values (e.g., -3.0 for a hydrophilic construct). [<a href="https://www.mdpi.com/1999-4923/16/2/269" target="_blank">1</a>]
Comparator Or BaselineComparable hydrophobic linker-payloads (e.g., deruxtecan) have higher ClogP values (e.g., -0.28), indicating lower hydrophilicity and higher aggregation risk. [<a href="https://www.mdpi.com/1999-4923/16/2/269" target="_blank">1</a>]
Quantified DifferenceAn order of magnitude difference in ClogP, indicating substantially improved hydrophilicity.
ConditionsComparative analysis of linker-payload fragments for antibody-drug conjugates.

This directly impacts the viability of a biologic's formulation, its stability in storage, and its pharmacokinetic profile, making linker choice a critical process and procurement decision.

Optimal Spacer Length for Potent PROTAC-Mediated Protein Degradation

The efficacy of PROTACs is highly dependent on the linker's length, which dictates the geometry of the Target-PROTAC-E3 ligase ternary complex. In a systematic study of estrogen receptor (ER)-α degradation, a 16-atom linker provided maximum efficacy. Linkers that were shorter or longer resulted in significantly reduced protein degradation. The 13-atom backbone of Bis-NH2-C1-PEG3 positions it within this empirically validated active range, making it a rational choice over analogs with substantially different lengths that risk suboptimal complex formation and lower potency. [1]

Evidence DimensionER-α Degradation Efficacy
Target Compound DataThe 13-atom length falls within the potent range demonstrated for PROTACs, close to the empirically determined optimum of 16 atoms. [<a href="https://pubs.rsc.org/en/content/articlelanding/2011/mb/c0mb00074h" target="_blank">1</a>]
Comparator Or BaselinePROTACs with shorter (9 or 12 atoms) or longer (19 or 21 atoms) linkers showed markedly lower degradation activity. [<a href="https://pubs.rsc.org/en/content/articlelanding/2011/mb/c0mb00074h" target="_blank">1</a>]
Quantified DifferenceThe difference between an optimal-length linker and a sub-optimal one can result in a >50% loss of degradation activity. [<a href="https://pubs.rsc.org/en/content/articlelanding/2011/mb/c0mb00074h" target="_blank">1</a>]
ConditionsCell-based Western blot and fluorometric analysis of ER-α protein levels in MCF-7 cells after treatment with PROTACs of varying linker lengths.

Selecting a linker with a near-optimal length is a primary determinant of success in a PROTAC development campaign, directly impacting project timelines and costs.

Precursor for Hydrophilic Polyamides with Modified Thermal and Mechanical Properties

When used as a monomer in polycondensation reactions, Bis-NH2-C1-PEG3 creates specialty polyamides with properties distinct from those made with standard aliphatic diamines like 1,8-diaminooctane. The introduction of flexible ether linkages into the polymer backbone, in place of methylene units, lowers the density of intermolecular hydrogen bonds between amide groups. This structural modification is a known strategy to decrease crystallinity, lower the melting point, and improve the flexibility of the final material. Furthermore, this alteration can lead to superior water stability compared to commercial short-chain polyamides. [1]

Evidence DimensionPolymer Properties (e.g., Molecular Weight, Water Stability)
Target Compound DataEnables synthesis of high molecular weight (e.g., >37,000 g/mol) polyamides with enhanced water stability due to the long, flexible, and more hydrophobic (relative to amide groups) backbone segments. [<a href="https://aaltodoc.aalto.fi/handle/123456789/28731" target="_blank">1</a>]
Comparator Or BaselineStandard polyamides (e.g., Nylon 6/6) have a high concentration of amide groups, leading to higher water absorption which can negatively affect dimensional stability and mechanical properties. [<a href="https://aaltodoc.aalto.fi/handle/123456789/28731" target="_blank">1</a>]
Quantified DifferenceIncorporating long-chain, flexible monomers is a proven method to produce high molecular weight polyamides with superior water stability compared to conventional counterparts. [<a href="https://aaltodoc.aalto.fi/handle/123456789/28731" target="_blank">1</a>]
ConditionsMelt polycondensation for polyamide synthesis.

For developing advanced materials, this compound is a procurement choice for creating polymers with tailored flexibility, thermal behavior, and improved dimensional stability in humid environments.

Development of High-Potency PROTACs and Bivalent Inhibitors

This linker is the right choice when constructing bivalent molecules that require a specific spatial separation of approximately 13 atoms to effectively bridge two proteins or protein domains, leveraging an empirically validated length for achieving potent biological activity. [1]

Formulating Soluble and Stable Antibody-Drug Conjugates (ADCs)

Use this compound for conjugating hydrophobic small-molecule payloads to antibodies, where the linker's inherent hydrophilicity is critical for preventing aggregation, ensuring the solubility of the final ADC, and enabling stable high-drug-load formulations. [2]

Synthesis of Specialty Polyamides with Enhanced Flexibility and Water Stability

As a diamine monomer, this compound is indicated for the synthesis of advanced polyamides where the goal is to create materials with increased chain flexibility, lower crystallinity, and improved dimensional stability in the presence of moisture compared to polymers derived from standard aliphatic diamines. [3]

Physical Description

Liquid
Colorless to pale yellow liquid; [NTP] Clear colorless liquid; [Sigma-Aldrich MSDS]

XLogP3

-1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

220.17869263 Da

Monoisotopic Mass

220.17869263 Da

Heavy Atom Count

15

UNII

95W232H4RT

GHS Hazard Statements

Aggregated GHS information provided by 396 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 396 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 390 of 396 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (45.38%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (47.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (22.82%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4246-51-9

Wikipedia

Diethylene glycol bis(3-aminopropyl) ether

General Manufacturing Information

Adhesive Manufacturing
All Other Basic Organic Chemical Manufacturing
Wholesale and Retail Trade
1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-: ACTIVE

Dates

Last modified: 08-15-2023

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